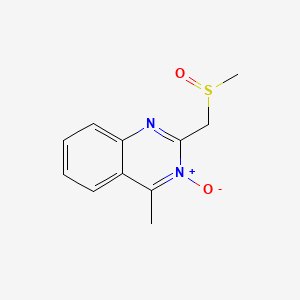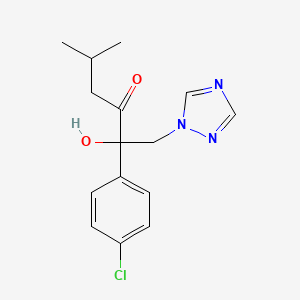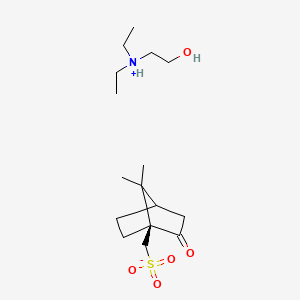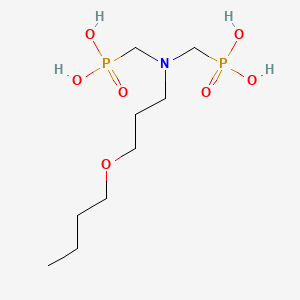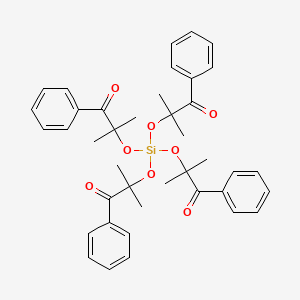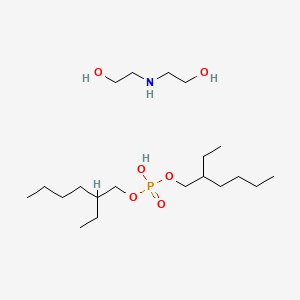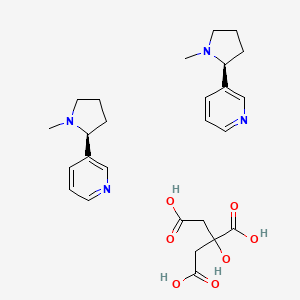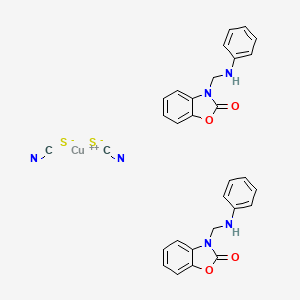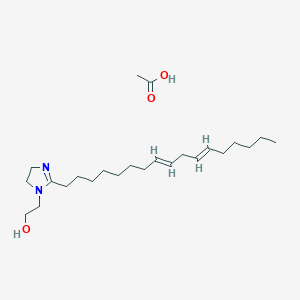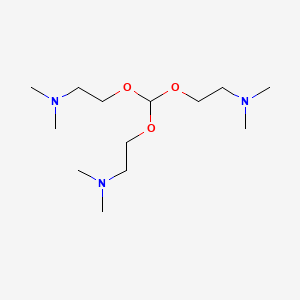
Tetrasodium (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EINECS 251-029-2, auch bekannt als 2,3-Dichlortoluol, ist eine chemische Verbindung mit der Summenformel C7H6Cl2. Es ist ein chloriertes Derivat von Toluol, bei dem zwei Chloratome an der 2. und 3. Position des Toluolrings substituiert sind. Diese Verbindung wird aufgrund ihrer einzigartigen chemischen Eigenschaften in verschiedenen industriellen Anwendungen eingesetzt.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
2,3-Dichlortoluol kann durch Chlorierung von Toluol synthetisiert werden. Die Reaktion beinhaltet typischerweise die Verwendung von Chlorgas (Cl2) in Gegenwart eines Katalysators wie Eisenchlorid (FeCl3) oder Aluminiumchlorid (AlCl3). Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, um eine selektive Chlorierung an den gewünschten Positionen am Toluolring zu gewährleisten.
Industrielle Produktionsverfahren
In industriellen Umgebungen beinhaltet die Produktion von 2,3-Dichlortoluol großtechnische Chlorierungsprozesse. Die Reaktion wird in einem Chlorierungsreaktor durchgeführt, in den Toluol kontinuierlich eingespeist wird, und Chlorgas wird eingeleitet. Das Reaktionsgemisch wird dann einer Destillation unterzogen, um das gewünschte Produkt abzutrennen und zu reinigen.
Chemische Reaktionsanalyse
Reaktionstypen
2,3-Dichlortoluol durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Es kann oxidiert werden, um entsprechende chlorierte Benzoesäuren zu bilden.
Reduktion: Reduktionsreaktionen können es in 2,3-Dichlorbenzylalcohol umwandeln.
Substitution: Es kann nucleophile Substitutionsreaktionen eingehen, bei denen die Chloratome durch andere funktionelle Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) verwendet.
Substitution: Nucleophile wie Hydroxidionen (OH-) oder Amine (NH2-) werden unter basischen Bedingungen eingesetzt.
Hauptprodukte, die gebildet werden
Oxidation: 2,3-Dichlorbenzoesäure.
Reduktion: 2,3-Dichlorbenzylalcohol.
Substitution: Verschiedene substituierte Toluole, abhängig vom verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
2,3-Dichlortoluol hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Zwischenprodukt bei der Synthese verschiedener organischer Verbindungen verwendet, darunter Pharmazeutika und Agrochemikalien.
Biologie: Es dient als Vorläufer für die Synthese biologisch aktiver Moleküle.
Medizin: Es ist an der Entwicklung von Medikamenten und Therapeutika beteiligt.
Industrie: Es wird bei der Produktion von Farbstoffen, Pigmenten und anderen Industriechemikalien verwendet.
Wirkmechanismus
Der Wirkmechanismus von 2,3-Dichlortoluol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Bei chemischen Reaktionen wirkt es als Substrat, das durch verschiedene Wege transformiert wird. Das Vorhandensein von Chloratomen verstärkt seine Reaktivität, was es zu einem wertvollen Zwischenprodukt in der organischen Synthese macht.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dichlorotoluene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding chlorinated benzoic acids.
Reduction: Reduction reactions can convert it to 2,3-dichlorobenzyl alcohol.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are employed under basic conditions.
Major Products Formed
Oxidation: 2,3-Dichlorobenzoic acid.
Reduction: 2,3-Dichlorobenzyl alcohol.
Substitution: Various substituted toluenes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,3-Dichlorotoluene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is involved in the development of drugs and therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,3-Dichlorotoluene involves its interaction with specific molecular targets. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways. The presence of chlorine atoms enhances its reactivity, making it a valuable intermediate in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2,4-Dichlortoluol: Ein weiteres chloriertes Derivat von Toluol mit Chloratomen an der 2. und 4. Position.
3,4-Dichlortoluol: Chloriertes Toluol mit Chloratomen an der 3. und 4. Position.
Einzigartigkeit
2,3-Dichlortoluol ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das ihm besondere chemische Eigenschaften und Reaktivität verleiht. Dies macht es für spezielle Anwendungen geeignet, bei denen andere Isomere möglicherweise nicht so effektiv sind.
Eigenschaften
CAS-Nummer |
32422-03-0 |
|---|---|
Molekularformel |
C4H9NNa4O7P2 |
Molekulargewicht |
337.02 g/mol |
IUPAC-Name |
tetrasodium;2-[bis(phosphonatomethyl)amino]ethanol |
InChI |
InChI=1S/C4H13NO7P2.4Na/c6-2-1-5(3-13(7,8)9)4-14(10,11)12;;;;/h6H,1-4H2,(H2,7,8,9)(H2,10,11,12);;;;/q;4*+1/p-4 |
InChI-Schlüssel |
YNCIDAAHPJTKAG-UHFFFAOYSA-J |
Kanonische SMILES |
C(CO)N(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


